molecular formula C4H6ClF3INO B14267844 2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride CAS No. 138518-20-4

2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride

Cat. No.: B14267844
CAS No.: 138518-20-4
M. Wt: 303.45 g/mol
InChI Key: SRCOUCMWQKCOCP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-iodoethyl)acetamide;hydrochloride: is a chemical compound with the molecular formula C4H5F3INO . It is known for its unique properties due to the presence of trifluoromethyl and iodoethyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-iodoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CF3CONH2+I-CH2CH2OHCF3CONH-CH2CH2I\text{CF}_3\text{CONH}_2 + \text{I-CH}_2\text{CH}_2\text{OH} \rightarrow \text{CF}_3\text{CONH-CH}_2\text{CH}_2\text{I} CF3​CONH2​+I-CH2​CH2​OH→CF3​CONH-CH2​CH2​I

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the iodoethyl group.

    Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and solvents like acetone are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced products with modified functional groups.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to introduce trifluoromethyl and iodoethyl groups into molecules.
  • Employed in the synthesis of complex organic compounds.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays.

Medicine:

  • Investigated for its potential use in drug development and pharmaceutical research.
  • Explored for its role in the synthesis of medicinal compounds.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the iodoethyl group.

    N-(2-Iodoethyl)acetamide: Similar in structure but lacks the trifluoromethyl group.

    2-Iodoacetamide: Contains the iodo group but lacks the trifluoromethyl group.

Uniqueness:

  • The presence of both trifluoromethyl and iodoethyl groups makes 2,2,2-trifluoro-N-(2-iodoethyl)acetamide unique.
  • The combination of these functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

138518-20-4

Molecular Formula

C4H6ClF3INO

Molecular Weight

303.45 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride

InChI

InChI=1S/C4H5F3INO.ClH/c5-4(6,7)3(10)9-2-1-8;/h1-2H2,(H,9,10);1H

InChI Key

SRCOUCMWQKCOCP-UHFFFAOYSA-N

Canonical SMILES

C(CI)NC(=O)C(F)(F)F.Cl

Origin of Product

United States

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